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molecular formula C8H11NO B1197344 2-Pyridinepropanol CAS No. 2859-68-9

2-Pyridinepropanol

Cat. No. B1197344
M. Wt: 137.18 g/mol
InChI Key: FVZXYJDGVYLMDB-UHFFFAOYSA-N
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Patent
US06362188B1

Procedure details

2-(3-Hydroxypropyl)pyridine (5 g, 36.4 mmoles) was dissolved in 1N HCl (36.4 mL, 36.4 mmoles) and water (63.6 mL) and platinum (IV) oxide monohydrate (1 g, 4.08 mmoles) was added under an argon atmosphere. The mixture was hydrogenated at 55 psi in a Parr bomb at 25° C. for 96 h. The catalyst was filtered off through Celite® and washed with water. The combined filtrates were treated with BioRad AG1-X8 (OH) resin until basic. The resin was filtered off and washed with water. The combined filtrates were evaporated to dryness and the product was chromatographed on silica gel using 10% increasing to 20% (10% conc. NH4OH in methanol)dichloromethane as the eluant to give the title compound (5.22 g, 100%): CIMS: m/z 144.40 (MH+); δC (d6-DMSO) CH2: 24.0, 25.3, 28.8, 31.5, 32.8, 45.9, 60.8; CH: 56.1.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
36.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
63.6 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1.Cl>O.[Pt](=O)=O.O>[OH:1][CH2:2][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][NH:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCCCC1=NC=CC=C1
Name
Quantity
36.4 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
O.[Pt](=O)=O
Name
Quantity
63.6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through Celite®
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The combined filtrates were treated with BioRad
FILTRATION
Type
FILTRATION
Details
The resin was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product was chromatographed on silica gel using 10%
TEMPERATURE
Type
TEMPERATURE
Details
increasing to 20% (10% conc. NH4OH in methanol)dichloromethane as the eluant

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
OCCCC1NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.22 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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